2-Nitro-4-sulfamoylbenzoic acid
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Overview
Description
2-Nitro-4-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H6N2O6S It is characterized by the presence of a nitro group (-NO2) and a sulfamoyl group (-SO2NH2) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-sulfamoylbenzoic acid typically involves the nitration of 4-sulfamoylbenzoic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the ortho position relative to the carboxyl group. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow systems to optimize reaction efficiency and minimize waste. The use of catalysts such as vanadium pentoxide can enhance the nitration process, leading to higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-4-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Reduction: 2-Amino-4-sulfamoylbenzoic acid.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-4-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects due to its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-4-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of cPLA2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory eicosanoids, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
4-Sulfamoylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzoic acid: Lacks the sulfamoyl group, which affects its solubility and reactivity.
2-Amino-4-sulfamoylbenzoic acid: A reduction product of 2-Nitro-4-sulfamoylbenzoic acid with different chemical properties.
Uniqueness: this compound is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-nitro-4-sulfamoylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O6S/c8-16(14,15)4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)(H2,8,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRCSZFTPTUQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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